Lisinopril EP Impurity D, also known as (S,S,R)-Diketopiperazine, is a significant impurity associated with the pharmaceutical compound lisinopril, which is an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension. The chemical structure of Lisinopril EP Impurity D is characterized by its molecular formula and a molecular weight of 387.47 g/mol. Its CAS (Chemical Abstracts Service) number is 219677-82-4. This impurity plays a critical role in the quality control and regulatory compliance of lisinopril formulations as per guidelines established by the International Conference on Harmonization.
Lisinopril EP Impurity D is classified as an impurity in pharmaceutical manufacturing. It arises during the synthesis of lisinopril and can impact the safety and efficacy of the final drug product. The presence of impurities like Lisinopril EP Impurity D necessitates rigorous monitoring to ensure that they remain within acceptable limits as defined by pharmacopoeial standards.
The synthesis of Lisinopril EP Impurity D typically involves several steps, including the condensation of protected amino acids followed by deprotection and purification processes. A notable method includes:
This process minimizes the formation of undesired by-products and adheres to industrial feasibility standards, making it suitable for large-scale production .
The molecular structure of Lisinopril EP Impurity D features a diketopiperazine backbone, which is characterized by a cyclic arrangement of two amino acids linked by peptide bonds. The detailed structural representation shows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for structural elucidation, confirming its identity through characteristic spectral data .
Lisinopril EP Impurity D can be formed through various chemical reactions during the synthesis of lisinopril, notably:
The understanding of these reactions aids in controlling impurity levels during production .
The mechanism by which Lisinopril EP Impurity D affects lisinopril formulations primarily revolves around its role as an impurity that may alter pharmacokinetic properties or therapeutic efficacy. While specific data on its mechanism in biological systems is limited, impurities can potentially influence drug metabolism or interaction with biological targets.
Lisinopril EP Impurity D has several applications within pharmaceutical science:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5